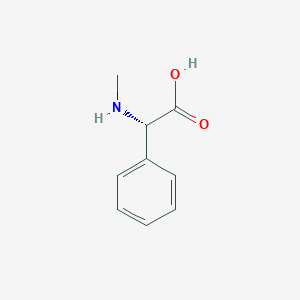

(S)-2-(Methylamino)-2-phenylacetic acid

Vue d'ensemble

Description

(S)-2-(Methylamino)-2-phenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165,19 g/mole. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that α-methylated amino acid residues can suppress peptide bond cleavage, reduce the conformational variability of peptides upon binding to their targets, and stabilize structures that would otherwise be labile due to α-proton abstraction . This suggests that (S)-2-(Methylamino)-2-phenylacetic acid may interact with various proteins and enzymes in the body.

Mode of Action

It is known that l-theanine, a glutamic acid analog, raises inhibitory neurotransmitter levels and blocks the production of excitatory neurotransmitters, leading to neuroprotection and relaxation . Given the structural similarity between this compound and L-theanine, it is possible that they share similar modes of action.

Biochemical Pathways

It is known that s-adenosylmethionine (sam), synthesized from methionine and atp, is a methyl group donor in many important transfer reactions including dna methylation for regulation of gene expression . Given the structural similarity between this compound and methionine, it is possible that they share similar biochemical pathways.

Pharmacokinetics

A model comprised of four compartments, a central and liver compartment for a drug, and a central and liver compartment for a metabolite, is presented to describe the interrelationships between the area under the curve of the metabolite and physiological parameters after intravenous and intraportal administration of the drug . This model could potentially be applied to this compound.

Result of Action

It is known that the coordination of biomolecules and metal ions plays vital roles in diverse metabolic activities . Given the structural similarity between this compound and other amino acids, it is possible that they share similar molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, DNA methylation represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Furthermore, the storage of appropriate amounts of hydrogen is a challenge in the implementation of a hydrogen economy , which could potentially affect the stability of this compound.

Activité Biologique

(S)-2-(Methylamino)-2-phenylacetic acid, also referred to as (S)-MAPA, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention in pharmacology for its potential therapeutic applications, particularly in neuroprotection and metabolic regulation. This article reviews the biological activity of (S)-MAPA, synthesizing data from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

(S)-MAPA is characterized by its molecular formula C₉H₁₁NO₂ and a molecular weight of 167.19 g/mol. The compound features a central carbon atom bonded to a methylamino group, a phenyl group, and a carboxylic acid group. Its stereochemistry is crucial for its biological activity, with the "S" designation indicating its specific enantiomeric form.

Research indicates that (S)-MAPA exhibits several mechanisms of action that contribute to its biological effects:

- Neuroprotective Effects : Similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. (S)-MAPA's structural properties allow it to interact with neurotransmitter systems, potentially enhancing synaptic transmission and neuroprotection.

- Metabolic Regulation : It may influence metabolic pathways by modulating enzyme activities involved in amino acid metabolism. This effect can be particularly relevant in conditions like diabetes and obesity.

Neuroprotective Effects

Studies have shown that (S)-MAPA can exert neuroprotective effects through the following mechanisms:

- Antioxidant Activity : The compound has been found to scavenge free radicals, thereby reducing oxidative stress in neuronal tissues.

- Anti-inflammatory Properties : (S)-MAPA may inhibit pro-inflammatory cytokines, contributing to reduced neuroinflammation.

Metabolic Effects

(S)-MAPA's role in metabolism includes:

- Regulation of Glucose Homeostasis : Preliminary studies suggest that (S)-MAPA can enhance insulin sensitivity, making it a candidate for managing metabolic disorders.

- Influence on Lipid Metabolism : The compound may affect lipid profiles by modulating lipogenic and lipolytic pathways.

Case Studies

- Neuroprotection in Animal Models : A study involving rats subjected to induced oxidative stress showed that administration of (S)-MAPA significantly improved survival rates and reduced markers of neuronal damage compared to control groups.

- Metabolic Impact in Diabetic Models : In diabetic mice, treatment with (S)-MAPA resulted in improved glucose tolerance and reduced body weight gain over a 12-week period, suggesting potential use as an adjunct therapy in diabetes management.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-Amino-3-(methylamino)propanoic acid | Additional methyl group on propanoic chain | Known for neuroprotective effects |

| 3-(Methylamino)butanoic acid | Longer carbon chain | Involved in various metabolic pathways |

| Phenylalanine | Aromatic amino acid | Essential for protein synthesis |

| (S)-3-(Methylamino)butanoic acid | Similar chiral center | Important for neurotransmitter synthesis |

This table highlights how (S)-MAPA shares structural similarities with other compounds while exhibiting unique biological activities that could be leveraged therapeutically.

Propriétés

IUPAC Name |

(2S)-2-(methylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIPIEYZJPULIQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350515 | |

| Record name | (2S)-(Methylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2611-88-3 | |

| Record name | (2S)-(Methylamino)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-N-Methyl-L-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.